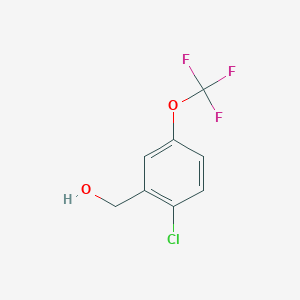

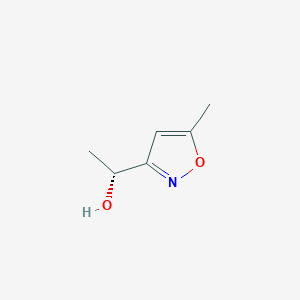

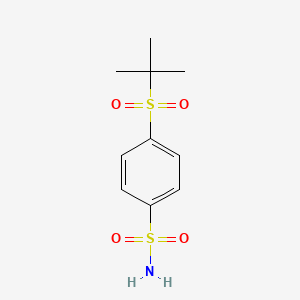

5-(chloromethyl)-2-(2,2,2-trifluoroethyl)-2H-1,2,3,4-tetrazole

Overview

Description

Trifluoroethyl-containing compounds are often used in organic synthesis due to their unique properties. They are known for their high electronegativity and ability to form stable bonds .

Synthesis Analysis

The synthesis of trifluoroethyl-containing compounds often involves the use of trifluoroethyl trifluoroacetate as a starting material . The exact synthesis process can vary depending on the desired end product.Molecular Structure Analysis

The molecular structure of trifluoroethyl-containing compounds is determined by the arrangement of the carbon, hydrogen, nitrogen, and fluorine atoms. The trifluoroethyl group (CF3CH2-) is a key feature of these compounds .Chemical Reactions Analysis

Trifluoroethyl-containing compounds can undergo a variety of chemical reactions, including hydrogenation and condensation . The exact reactions will depend on the other functional groups present in the molecule.Physical And Chemical Properties Analysis

Trifluoroethyl-containing compounds typically have high electronegativity and can form stable bonds. They may also exhibit unique physical properties, such as specific boiling points and densities .Scientific Research Applications

Application

The trifluoromethyl group plays an increasingly important role in these fields. It is used in the trifluoromethylation of carbon-centered radical intermediates .

Results

2. Trifluoroethylation of Indoles

Application

A novel highly C3 selective metal-free trifluoroethylation of indoles using 2,2,2-trifluoroethyl(mesityl)-iodonium triflate was developed .

Method

The methodology enables the introduction of a trifluoroethyl group in a fast and efficient reaction under mild conditions with high functional group tolerance .

Results

Beyond the synthetic developments, quantum chemical calculations provide a deeper understanding of the transformation .

3. Organic Adsorption on Hierarchically Structured Surfaces for Superhydrophobicity

Application

Fabricating bionic superhydrophobic surfaces on hydrophilic smooth materials involves preparing micro/nanostructures and chemical modification .

Method

Recent breakthroughs based on organic adsorbate on hierarchically structured surfaces for superhydrophobicity are very promising and interesting in the wetting field .

Results

The self-repairing property due to organic adsorption again and the reversible superhydrophobicity/superhydrophilicity transition are also introduced .

4. Organic Adsorption on Hierarchically Structured Surfaces for Superhydrophobicity

Application

Fabricating bionic superhydrophobic surfaces on hydrophilic smooth materials involves preparing micro/nanostructures and chemical modification .

Method

Recent breakthroughs based on organic adsorbate on hierarchically structured surfaces for superhydrophobicity are very promising and interesting in the wetting field .

Results

The self-repairing property due to organic adsorption again and the reversible superhydrophobicity/superhydrophilicity transition are also introduced .

Safety And Hazards

Future Directions

The use of trifluoroethyl-containing compounds in various fields, including pharmaceuticals, agrochemicals, and materials science, is a topic of ongoing research . Future studies may focus on developing new synthesis methods, exploring novel applications, and improving our understanding of these compounds’ properties and mechanisms of action.

properties

IUPAC Name |

5-(chloromethyl)-2-(2,2,2-trifluoroethyl)tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClF3N4/c5-1-3-9-11-12(10-3)2-4(6,7)8/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEPMTTAOIJPLCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NN(N=N1)CC(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClF3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(chloromethyl)-2-(2,2,2-trifluoroethyl)-2H-1,2,3,4-tetrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

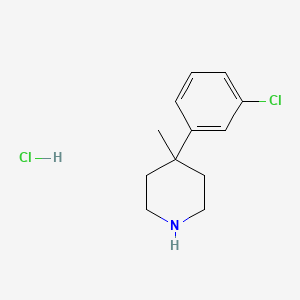

![Methyl 2-({[(tert-butoxy)carbonyl]amino}amino)-2-phenylacetate](/img/structure/B1433937.png)

![4'-Chlorosulfonyl-2'-trifluoromethyl-[2,3']bithiophenyl-5'-carboxylic acid methyl ester](/img/structure/B1433942.png)

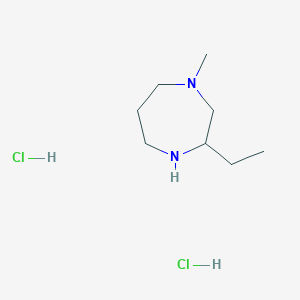

![1-[(5-Methylthiophen-2-yl)sulfonyl]piperazine hydrochloride](/img/structure/B1433951.png)